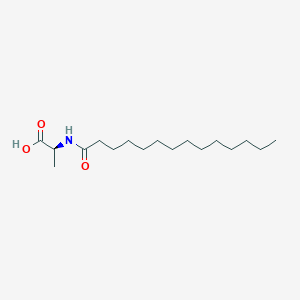

N-Tetradecanoyl-L-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(tetradecanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOBXTLSTUFRRP-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703538 | |

| Record name | N-Tetradecanoyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71448-29-8 | |

| Record name | N-Tetradecanoyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Background of N Tetradecanoyl L Alanine in Academic Research

Historical Perspective on N-Acyl Amino Acids

N-acyl amino acids (NAAAs) are a family of endogenous signaling molecules where an amino acid is linked to a long-chain fatty acid via an amide bond. nih.govmdpi.com The occurrence of N-acylated amino acids in biological systems has been known for some time, with early examples including compounds like N-isovaleroylglycine identified in patients with isovaleric acidemia. researchgate.netnih.gov However, knowledge was often limited to short-chain NAAAs, which were recognized as biomarkers for certain metabolic diseases. nih.gov

A significant surge in scientific interest in this lipid family occurred in the last three decades. nih.gov This was catalyzed by discoveries of structurally related lipid amides, such as anandamide (B1667382) (N-arachidonoylethanolamine), identified as an endogenous ligand for cannabinoid receptors. nih.govnih.gov The chemical and biological relationship between anandamide and NAAAs prompted renewed investigation into this class of molecules. nih.govresearchgate.net Subsequently, the advancement of -omics technologies, particularly lipidomics, led to the discovery and identification of a vast number of naturally occurring NAAAs in mammalian tissues. nih.govresearchgate.netpnas.org More than 70 endogenous NAANs (N-acyl conjugates of amino acids and neurotransmitters) have been reported, highlighting the structural and functional diversity of this lipid family. pnas.orgnih.gov

Relevance of N-Tetradecanoyl-L-alanine within the N-Acyl Amino Acid Class

This compound, also known as N-myristoyl-L-alanine, is an N-acyl-L-alanine where the amino group of L-alanine is formally condensed with the carboxyl group of myristic acid (tetradecanoic acid). chemicalbook.comchemspider.com It is classified as an N-acyl amino acid within the Fatty Acyls category in lipid databases. lipidmaps.org

The synthesis of this compound can be achieved through the condensation of L-alanine with myristoyl chloride. chemicalbook.comresearchgate.net This straightforward synthesis has made it an accessible compound for various research applications. In academic research, it has been utilized as a model surfactant to study solution behavior, micellar self-assembly, and the effects of molecular structure on these properties. researchgate.net For instance, studies have investigated the properties of its sodium salt in aqueous solutions and in mixtures with other amino acid-based surfactants. researchgate.net Research has also explored its use in forming diastereomeric salts to understand the mechanisms of chiral discrimination in N-acyl amino acids. core.ac.uk

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 71448-29-8 chemspider.comchemicalbook.com |

| Molecular Formula | C17H33NO3 chemspider.com |

| Systematic Name | (2S)-2-(tetradecanoylamino)propanoic acid chemspider.com |

| Classification | N-acyl amino acids [FA0805] lipidmaps.org |

Current Research Landscape and Significance

The current research landscape for N-acyl amino acids is broad, focusing on their diverse roles as lipid signaling molecules. wikipedia.orgnih.gov These compounds are implicated in a wide array of physiological and pathological processes, including metabolic homeostasis, inflammation, pain, and cell migration. pnas.orgwikipedia.org Understanding of their structure, function, and pharmacological potential is still considered to be in its early stages. nih.gov

A key area of investigation is the enzymatic regulation of NAAA levels. Research has identified enzymes like peptidase M20 domain-containing 1 (PM20D1) that catalyze both the synthesis and hydrolysis of NAAAs. pnas.org Studies using mice deficient in PM20D1 have shown significant alterations in endogenous NAAA levels, which in turn affects metabolism and nociception (the sensory nervous system's response to harmful stimuli). pnas.org This highlights the physiological functions of NAAA signaling in vivo. pnas.org

NAAAs are recognized as a large and structurally diverse class of bioactive lipids that are closely related to other important fatty acid amides like anandamide. pnas.orgelifesciences.org Research continues to identify their potential as ligands for various receptors, including G-protein coupled receptors (GPCRs) and ion channels, suggesting they may act through novel binding sites and mechanisms. nih.govnih.gov While many individual NAAAs have been identified, the specific physiological roles for most remain largely uncharacterized, representing a significant frontier in lipid research. nih.gov

Table 2: Examples of Research Findings on Select N-Acyl Amino Acids

| N-Acyl Amino Acid | Research Finding | Reference(s) |

|---|---|---|

| N-oleoyl phenylalanine | Regulates energy homeostasis. Increased circulating levels in mice led to augmented energy expenditure and improved glucose homeostasis. | mdpi.compnas.org |

| N-arachidonoyl glycine (B1666218) | Found to suppress formalin-induced pain in rats. | caymanchem.com |

| Various N-acyl alanines | Have exhibited antiproliferative effects in in-vitro studies. | mdpi.com |

| N-palmitoyl glycine | Identified as a potential biomarker for primary dysmenorrhea and as the major palmitate-derivative produced in certain breast cancer cells. | mdpi.com |

| N-arachidonoyl-L-alanine | Identified in bovine brain; its potential activity at cannabinoid and/or VR1 receptors has been noted but not fully characterized. | caymanchem.com |

Synthetic Methodologies for N Tetradecanoyl L Alanine and Analogues

Chemical Synthesis Approaches for N-Acylation of L-Alanine

The predominant chemical route for synthesizing N-acyl amino acids, including N-Tetradecanoyl-L-alanine, is the Schotten-Baumann reaction. uni-duesseldorf.de This method involves the acylation of the amino acid with a fatty acyl chloride in a basic aqueous solution. uni-duesseldorf.deresearchgate.net For the synthesis of this compound, L-alanine is reacted with tetradecanoyl chloride (myristoyl chloride). The reaction is performed under alkaline conditions, typically using sodium hydroxide, to deprotonate the amino group of L-alanine, making it a more effective nucleophile to attack the carbonyl carbon of the acyl chloride. uni-duesseldorf.de

| Parameter | Condition | Purpose/Effect |

| pH | Alkaline (typically pH 8-11) | Deprotonates the amino group for nucleophilic attack. |

| Solvent | Mixed (e.g., water-organic solvent) | Dissolves both polar and non-polar reactants. |

| Temperature | Controlled (e.g., 0-25 °C) | Manages reaction rate and minimizes side product formation. |

| Reagent Addition | Slow/dropwise addition of acyl chloride | Controls the exothermic reaction and prevents localized high concentrations. |

Stereoselective Synthesis Considerations

A significant advantage of the N-acylation of L-alanine is that the reaction occurs at the nitrogen atom of the amino group, which is not the chiral center of the molecule. The stereochemistry at the α-carbon of L-alanine is generally preserved during the Schotten-Baumann reaction. This retention of configuration is crucial as the biological and physical properties of N-acyl amino acids are often dependent on their stereochemistry. Therefore, starting with enantiomerically pure L-alanine directly yields the corresponding this compound without the need for subsequent chiral resolution steps.

Derivative Synthesis and Structural Modifications

The chemical synthesis framework allows for extensive structural modifications to produce a wide range of analogues. By substituting tetradecanoyl chloride with other fatty acyl chlorides, a homologous series of N-acyl-L-alanines can be synthesized. For instance, using lauroyl chloride (C12) or stearoyl chloride (C18) would yield N-Lauroyl-L-alanine and N-Stearoyl-L-alanine, respectively. researchgate.net Similarly, other amino acids can be used in place of L-alanine to create a diverse library of N-acyl amino acids with varying side chains and properties. nih.gov

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic synthesis offers a greener and more specific alternative to traditional chemical methods. nih.gov These reactions are conducted under mild conditions, avoiding the use of harsh chemicals like acyl chlorides. nih.govnih.gov The primary enzymes used for synthesizing N-acyl amino acids are hydrolases, such as lipases and acylases, which are employed in "reverse hydrolysis" mode. researchgate.netscispace.com In this approach, the reaction is carried out in a system with low water content, such as in an organic solvent or a glycerol-water system, which shifts the thermodynamic equilibrium from hydrolysis towards synthesis. researchgate.netscispace.com

Acylase I from pig kidney has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids from lauric acid and the corresponding amino acids in a glycerol-water system. researchgate.net Research has demonstrated that under optimized conditions, high conversion rates can be achieved for amino acids like L-arginine and L-glutamic acid. researchgate.net Lipases are another class of enzymes widely used for this purpose. researchgate.net The enzymatic pathway relies on the formation of an acyl-enzyme intermediate, which then reacts with the amino acid to form the final N-acyl amino acid product. nih.gov

| Enzyme | Substrates | System | Conversion Rate | Reference |

| Acylase I (pig kidney) | Lauric acid + L-Arginine | Glycerol-water | 82% | researchgate.net |

| Acylase I (pig kidney) | Lauric acid + L-Glutamic acid | Glycerol-water | 44% | researchgate.net |

Chemo-Enzymatic Strategies

Chemo-enzymatic strategies combine the advantages of both chemical and enzymatic synthesis to create more efficient and versatile processes. researchgate.netbbwpublisher.com This approach can involve multiple steps where, for example, a chemical reaction is used to prepare a substrate that is then acted upon by an enzyme in a subsequent step, or vice versa. nih.govnih.gov For instance, a fatty acid like tetradecanoic acid could be chemically converted into an activated ester. This activated ester can then serve as a superior acyl donor in an enzyme-catalyzed reaction with L-alanine, often leading to faster reaction rates and higher yields than using the free fatty acid directly. nih.gov This combination allows for the strategic use of robust chemical methods for less sensitive transformations while employing the high selectivity of enzymes for delicate steps like amide bond formation, especially with complex substrates.

Emerging Synthesis Technologies

The field of synthetic chemistry is continually evolving, with new technologies being developed to improve efficiency, control, and scalability. While not yet standard for bulk production of this compound, emerging technologies in related fields indicate future possibilities.

One such area is the adaptation of Solid-Phase Peptide Synthesis (SPPS) . In SPPS, an amino acid is anchored to a solid resin support, and subsequent amino acids are added in a stepwise fashion through coupling and deprotection cycles. pacific.edu While typically used for making long peptide chains, the fundamental coupling chemistry could be adapted for the efficient, automated synthesis of specific N-acyl amino acids and their derivatives on a smaller scale.

A more advanced, vapor-phase technique is Atomic Layer Deposition (ALD) , which has been demonstrated for the synthesis of polypeptide thin films. unm.edu In this process, a protected amino acid precursor (like Boc-L-alanine) and a coupling agent are introduced sequentially in the gas phase to build a polypeptide layer by layer on a substrate. unm.edu This method offers unparalleled precision and control over film thickness and conformation. While highly specialized, ALD represents a frontier in synthetic technology that could, in principle, be adapted for the controlled synthesis of acylated amino acids on surfaces.

Spectroscopic and Advanced Analytical Characterization Techniques in N Tetradecanoyl L Alanine Research

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of N-Tetradecanoyl-L-alanine from complex mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is particularly valuable for the purification and purity assessment of this and other acylated amino acids. bevital.noucl.ac.uk The method's high resolution and sensitivity make it suitable for separating the target compound from starting materials, by-products, and other impurities. bevital.no

In research involving acylated amino acids, reversed-phase HPLC is a common approach. cmb.ac.lk This technique separates molecules based on their hydrophobicity. For a compound like this compound, which possesses a long hydrocarbon chain (tetradecanoyl group) and a more polar amino acid moiety (L-alanine), its retention on a nonpolar stationary phase (like C18) can be modulated by the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ucl.ac.ukcmb.ac.lk

The development of an HPLC method for a related compound, N-acetylmuramoyl-L-alanine amidase, highlights the utility of this technique. rsc.org By optimizing parameters such as the mobile phase composition and column type, researchers can achieve excellent separation and quantification. rsc.org While specific HPLC conditions for this compound are not extensively detailed in the provided context, the general principles of amino acid analysis by HPLC are well-established. bevital.noucl.ac.ukcmb.ac.lk

Table 1: General Parameters for HPLC Analysis of Amino Acid Derivatives

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-phase (e.g., C18, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) | Elution of compounds with varying polarities |

| Flow Rate | 1-2 mL/min | Controls the speed of the separation |

| Detection | UV-Vis or Fluorescence Detector | Quantification and detection of the analyte |

| Derivatization | Pre- or post-column (e.g., with o-phthaldialdehyde) | Enhances detection sensitivity for amino acids |

This table presents generalized parameters and may require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry. creative-proteomics.com For a compound like this compound, which is not inherently volatile, derivatization is a necessary prerequisite for GC analysis. creative-proteomics.comsigmaaldrich.com This process involves chemically modifying the molecule to increase its volatility. sigmaaldrich.com Common derivatization methods for amino acids include silylation or esterification. creative-proteomics.com

Once derivatized, the compound can be introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the fragmented ions. sigmaaldrich.com

In a landmark study, GC-MS was instrumental in identifying the n-tetradecanoyl group as the N-terminal blocking group of the catalytic subunit of bovine cardiac muscle cyclic AMP-dependent protein kinase. pnas.orgnih.gov This research demonstrated the capability of GC-MS to identify fatty acyl groups attached to amino acids within a larger protein structure. pnas.orgnih.govresearchgate.net The fragmentation pattern observed in the mass spectrum provides a unique fingerprint that allows for the unambiguous identification of the molecule and its constituent parts. sigmaaldrich.combeilstein-journals.org

Mass Spectrometry for Molecular Identification and Modification Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and structure of molecules. researchgate.net For this compound, various MS techniques, particularly "soft" ionization methods, are employed to obtain molecular ion information with minimal fragmentation, which is crucial for identifying this modified amino acid.

Direct Chemical Ionization (DCI) is a soft ionization technique used in mass spectrometry that is particularly suited for the analysis of thermally labile or low-volatility compounds. In DCI, the sample is placed on a probe which is rapidly heated, and the resulting gas-phase molecules are ionized by reacting with a reagent gas.

The utility of DCI-MS was significantly highlighted in the characterization of the N-terminally blocked catalytic subunit of cyclic AMP-dependent protein kinase. pnas.org In this research, DCI mass spectrometry was used in conjunction with other MS techniques to identify the blocking group as an n-tetradecanoyl (myristyl) group. pnas.orgnih.gov The DCI mass spectrum of an underivatized blocked peptide, n-CH3(CH2)12CO-NH-Gly-Asn-Ala-OH, provided crucial molecular weight information that contributed to the identification of the tetradecanoyl moiety. pnas.org

Fast Atom Bombardment (FAB) mass spectrometry is another soft ionization technique that has proven to be highly effective for the analysis of non-volatile and thermally unstable molecules, including peptides and modified amino acids. wikipedia.org In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process results in the desorption and ionization of the sample molecules, often producing intact protonated molecules [M+H]+. wikipedia.org

The application of FAB-MS was critical in the structural elucidation of the N-tetradecanoyl-blocked protein. pnas.orgnih.gov Not only did it help confirm the identity of the n-tetradecanoyl group, but it also revealed the presence of an additional alanine (B10760859) residue in the protein's N-terminal sequence that had been previously overlooked. pnas.orgnih.govresearchgate.net This demonstrates the power of FAB-MS in providing accurate molecular weight information and aiding in sequence correction. wordpress.com The ability to analyze underivatized peptides and obtain clear molecular ion signals makes FAB-MS a valuable tool in the study of acylated amino acids like this compound. nih.gov

Table 2: Comparison of DCI-MS and FAB-MS for this compound Analysis

| Feature | Direct Chemical Ionization (DCI) | Fast Atom Bombardment (FAB) |

| Sample Introduction | Sample on a probe, rapidly heated | Sample mixed with a liquid matrix |

| Ionization Mechanism | Chemical reaction with reagent gas | Sputtering by high-energy neutral atoms |

| Typical Ions Formed | [M+H]+, adduct ions | [M+H]+, [M-H]-, matrix adducts |

| Key Advantage | Good for low-volatility compounds | Excellent for non-volatile, thermally labile molecules |

| Application Highlight | Confirmed tetradecanoyl group in a protein | Confirmed acyl group and corrected protein sequence |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and environment of molecules in solution or the solid state. researchgate.net For this compound, NMR is crucial for confirming the covalent structure and for studying its three-dimensional conformation and intermolecular interactions.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments. In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons of the L-alanine moiety and the long tetradecanoyl chain. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. chemicalbook.com

Advanced, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, respectively. For instance, a COSY experiment would show correlations between adjacent protons, while an HMBC experiment would reveal long-range couplings between protons and carbons, which is invaluable for confirming the amide bond between the tetradecanoyl group and the L-alanine. sapub.org These techniques are instrumental in unequivocally assigning all the NMR signals and thus verifying the complete structure of this compound. sapub.org

Furthermore, NMR can be used to study the conformational preferences of the molecule in different solvent environments. The flexibility of the tetradecanoyl chain and the rotational freedom around the amide bond can be investigated through the analysis of coupling constants and through relaxation studies.

Infrared (IR) and Raman Spectroscopy for Molecular Vibrations and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the molecular structure of this compound by probing its molecular vibrations. These methods provide detailed information about functional groups and are particularly sensitive to the strength and nature of hydrogen bonding, which plays a crucial role in the self-assembly and crystalline structure of N-acyl amino acids. core.ac.ukpsu.edu

In the solid state, the peptide group of N-acyl amino acids can engage in intermolecular hydrogen bonding. core.ac.uk The N-H stretching vibration is a key indicator of this interaction. A shift in the absorption band to a lower wavenumber suggests the presence of hydrogen-bonded N-H groups, whereas bands at higher wavenumbers are assigned to free N-H stretching vibrations. core.ac.uk For instance, studies on N-hexadecanoyl-L-alanine, a close analogue, show a distinct band around 3340 cm⁻¹ corresponding to the hydrogen-bonded N-H stretch. core.ac.uk The FT-IR spectrum of this compound itself shows characteristic peaks for the N-H group at 3317 cm⁻¹, the C=O stretch (Amide I) at 1644 cm⁻¹, and the N-H bend (Amide II) at 1551 cm⁻¹. amazonaws.com These amide bands are sensitive to the secondary structure and intermolecular interactions.

Raman spectroscopy complements IR by providing information on both internal and external lattice vibrational modes. spectroscopyonline.com While a full Raman spectrum for this compound is not detailed in the available literature, analysis of L-alanine provides a foundational understanding of the expected vibrations. doi.orgresearchgate.net Key vibrational modes for the alanine moiety include those from the carboxylate group (O=C–O⁻), the amidogen (B1220875) group (N–H⁺), and the C-N amine group. doi.org For example, in L-alanine, spectral peaks between 1400 cm⁻¹ and 1427 cm⁻¹ are associated with the stretching of the carboxylate group, while the peak at 1333 cm⁻¹ corresponds to the C-N stretching vibration. doi.org Torsional vibrations of the NH₃⁺ group are also observable and are sensitive to the hydrogen bonding environment within the crystal structure. researchgate.net

The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the molecular conformation and the hydrogen-bonding network that dictates the supramolecular architecture of this compound.

Table 1: Characteristic Vibrational Bands for this compound and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

| ~3317 | N-H Stretching Vibration | Indicates hydrogen bonding in the amide group. | amazonaws.com |

| ~1644 | Amide I (C=O Stretch) | Sensitive to the peptide backbone conformation. | amazonaws.com |

| ~1551 | Amide II (N-H Bend, C-N Stretch) | Provides information on secondary structure. | amazonaws.com |

| ~1400-1427 | Carboxylate (O=C-O⁻) Stretching | Characteristic of the amino acid headgroup. | doi.org |

| ~1333 | C-N Stretching Vibration | Relates to the amine group of the alanine moiety. | doi.org |

Circular Dichroism (CD) for Chiral Organization

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules like this compound. It measures the differential absorption of left- and right-circularly polarized light, providing insights into the molecule's stereochemistry and the formation of ordered, chiral supramolecular structures. jascoinc.comunipi.it

The intrinsic chirality of the L-alanine headgroup makes this compound optically active. amazonaws.com This activity can be quantified by measuring its specific rotation; for this compound, a value of [α]D = -8.64° has been reported for a 1% solution in methanol, confirming its optical purity. amazonaws.com

In solution, N-acyl amino acids can self-assemble into larger aggregates. CD spectroscopy is particularly valuable for characterizing this process, as the formation of organized, chiral assemblies often leads to a significant enhancement or change in the CD signal. researchgate.net Studies on related amino acid-based amphiphiles have shown that CD spectra can indicate the formation of chiral helical aggregates. researchgate.net The CD signal arises not just from the inherent chirality of the individual molecules but also from the asymmetric arrangement of chromophores (like the amide group) within the supramolecular structure. jascoinc.com Therefore, changes in the CD spectrum upon aggregation can be used to monitor the formation and stability of these higher-order chiral structures.

Table 2: Chiroptical Properties of this compound

| Parameter | Value/Observation | Significance | Reference |

| Specific Rotation ([α]D) | -8.64° (1% in CH₃OH) | Confirms the optical purity and L-configuration of the compound. | amazonaws.com |

| CD Signal | Observed in chiral aggregates | Indicates the formation of ordered, chiral supramolecular structures in solution. | researchgate.net |

| Chiral Chromophore | Amide group, Alanine α-carbon | The source of the electronic transitions that give rise to the CD signal. | jascoinc.com |

Fluorescence Spectroscopy in Aggregation Studies

Fluorescence spectroscopy is a highly sensitive method used to investigate the aggregation behavior of amphiphilic molecules like this compound in aqueous solutions. This technique often employs fluorescent probes, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of their immediate microenvironment. researchgate.netresearchgate.net

When this compound molecules aggregate to form structures like micelles or vesicles, they create hydrophobic domains within the aqueous solution. A probe like pyrene will preferentially partition into these nonpolar regions. The change in the probe's environment from polar (water) to nonpolar (the hydrocarbon core of the aggregate) causes distinct changes in its fluorescence emission spectrum. This allows for the determination of the critical aggregation concentration (cac), the point at which aggregation begins. researchgate.net

Furthermore, the microviscosity of the aggregates can be assessed using fluorescent molecular rotors like 1,6-diphenyl-1,3,5-hexatriene. researchgate.netresearchgate.net The fluorescence of such probes is dependent on their rotational freedom, which is restricted in a more viscous environment like the interior of a bilayer. researchgate.net While direct fluorescence data for this compound is not prominent, studies on analogous N-acyl amino acids demonstrate that these methods can distinguish between the formation of simple micelles versus more complex and rigid bilayer structures based on the observed micropolarity and microviscosity. researchgate.netresearchgate.net Additionally, some complex peptide assemblies can exhibit intrinsic fluorescence in the visible range upon aggregation, a phenomenon that could be relevant for label-free studies. mdpi.com

Table 3: Application of Fluorescence Spectroscopy in Amphiphile Aggregation Studies

| Technique/Probe | Parameter Measured | Information Obtained | Reference |

| Pyrene Probe | Micropolarity | Detects the formation of hydrophobic domains and determines the critical aggregation concentration (cac). | researchgate.netresearchgate.net |

| 1,6-diphenyl-1,3,5-hexatriene | Microviscosity | Assesses the rigidity and internal structure of the aggregates (e.g., micelles vs. bilayers). | researchgate.net |

| Intrinsic Fluorescence | Label-free emission | Potential for monitoring aggregation without external probes. | mdpi.com |

Small-Angle Neutron Scattering (SANS) for Supramolecular Structure Analysis

Small-Angle Neutron Scattering (SANS) is a premier technique for analyzing the size, shape, and internal structure of supramolecular assemblies on the nanometer scale (typically 1 to a few 100 nm). epj-conferences.org It is particularly well-suited for studying the self-assembly of this compound and related amphiphiles in solution. researchgate.netresearchgate.net

SANS works by measuring the elastic scattering of a neutron beam as it passes through a sample. The resulting scattering pattern provides statistically averaged information about the structure of the particles in solution. epj-conferences.org A key advantage of SANS is the ability to use isotopic substitution, particularly replacing hydrogen (¹H) with deuterium (B1214612) (²H), to alter the scattering contrast. epj-conferences.org Since hydrogen and deuterium have very different neutron scattering lengths, selectively deuterating either the solvent or parts of the amphiphile can make certain components of a complex structure "visible" or "invisible" to the neutrons. This contrast variation method is extremely powerful for elucidating the core-shell structure of micelles or the bilayer thickness of vesicles. epj-conferences.orgnih.gov

In the context of this compound, SANS can be used to determine the aggregation number, the shape (spherical, cylindrical, lamellar), and the dimensions of the resulting micelles or vesicles. researchgate.netresearchgate.net By fitting the scattering data to mathematical models, researchers can extract detailed structural parameters, providing a comprehensive picture of the supramolecular organization driven by the amphiphilic nature of the molecule. nih.gov

Table 4: Principles and Parameters from SANS Analysis

| Parameter | Description | Significance for this compound | Reference |

| Scattering Vector (Q) | Relates to the scattering angle and neutron wavelength; probes different length scales. | The Q-range determines the size of structures that can be resolved. | epj-conferences.orgnih.gov |

| Scattering Intensity I(Q) | The measured intensity as a function of Q. | Contains information about the size, shape, and concentration of aggregates. | nih.gov |

| Scattering Length Density (SLD) | A measure of the neutron scattering power of a material. | The difference in SLD between the aggregate and the solvent creates contrast. | epj-conferences.orgnih.gov |

| Form Factor P(Q) | Describes the scattering from a single, isolated particle. | Provides information about the shape and size of individual micelles or vesicles. | nih.gov |

Rheological Methods for Material Viscoelasticity

Rheology is the study of the flow and deformation of matter. Rheological methods are critical for characterizing the mechanical properties of materials formed by this compound derivatives, particularly when they form gels or other viscoelastic systems. researchgate.netacs.org These materials exhibit both liquid-like (viscous) and solid-like (elastic) properties. arts.ac.ukanton-paar.com

Dynamic oscillatory rheology is a standard technique used to quantify viscoelasticity. arts.ac.uk In these tests, a small, oscillating stress or strain is applied to the sample, and the material's response is measured. This yields two key parameters: the elastic or storage modulus (G') and the viscous or loss modulus (G''). tainstruments.com

Elastic Modulus (G'): Represents the solid-like behavior of the material. It is a measure of the energy stored and recovered per cycle of oscillation, indicating the material's ability to resist deformation elastically. tainstruments.com A higher G' value signifies a stronger, more solid-like structure.

Viscous Modulus (G''): Represents the liquid-like behavior. It is a measure of the energy dissipated as heat per cycle, indicating the material's tendency to flow. tainstruments.com

For a true gel, the elastic modulus (G') is typically greater than the viscous modulus (G''), and both are largely independent of the oscillation frequency. arts.ac.uk Rheological studies on organogels formed by related N-acyl amino acid amphiphiles have been used to investigate their mechanical strength and thermal stability. acs.org By measuring G' and G'' as a function of temperature, stress, or frequency, one can characterize the gelation process, determine the gel's rigidity, and understand its structural integrity under different conditions. acs.orgtainstruments.com

Table 5: Key Rheological Parameters for Viscoelasticity

| Parameter | Symbol | Definition | Significance | Reference |

| Elastic (Storage) Modulus | G' | The measure of energy stored and recovered during oscillation; represents elastic behavior. | Indicates the solid-like character and strength of a gel. | anton-paar.comtainstruments.com |

| Viscous (Loss) Modulus | G'' | The measure of energy lost as flow during oscillation; represents viscous behavior. | Indicates the liquid-like character of the material. | anton-paar.comtainstruments.com |

| Complex Modulus | G* | The overall measure of the material's resistance to deformation. | Represents the total rigidity of the sample. | arts.ac.uk |

| Phase Angle | δ | The phase lag between the applied stress and the resulting strain. | Describes the balance between viscous (δ=90°) and elastic (δ=0°) behavior. | arts.ac.uk |

Self Assembly, Aggregation, and Supramolecular Architectures of N Tetradecanoyl L Alanine

Micellization Behavior and Critical Micelle Concentration (CMC) Investigations

In aqueous solutions, surfactant molecules like N-Tetradecanoyl-L-alanine exist as monomers at low concentrations. As the concentration increases to a specific point known as the critical micelle concentration (CMC), the molecules spontaneously aggregate to form thermodynamically stable structures called micelles. wikipedia.orgresearchgate.net This process is primarily driven by the hydrophobic effect, which sequesters the hydrophobic tetradecanoyl tails away from water into the micelle's core, while the hydrophilic L-alanine headgroups remain exposed to the aqueous phase. researchgate.net For sodium salts of N-tetradecanoyl alanine (B10760859), the CMC has been reported to be as low as 0.00041 mmol/L, demonstrating superior surface activity compared to conventional surfactants like sodium lauryl sulphate (SLS). acs.org

The micellization of this compound is highly sensitive to the pH of the solution. The L-alanine headgroup contains a carboxylic acid, which can be protonated or deprotonated depending on the pH. This change in ionization state significantly alters the electrostatic repulsion between the headgroups, thereby influencing the formation and morphology of the aggregates.

Under alkaline conditions (e.g., pH > 7), the carboxyl groups are deprotonated, leading to strong electrostatic repulsion that favors the formation of small, spherical micelle-like structures. researchgate.net As the pH is lowered into the acidic range (e.g., pH < 6.1), the carboxyl groups become protonated, reducing the electrostatic repulsion and allowing for more favorable packing. researchgate.net This change promotes a morphological transition from spherical micelles to larger, anisotropic, rod-like or fibrillar assemblies. researchgate.net This pH-regulated behavior demonstrates that electrostatic interactions are a key factor in controlling the supramolecular architecture. researchgate.net

Counterions also play a crucial role in micelle formation by modulating the electrostatic interactions at the micelle surface. Counterions associate with the charged headgroups in the Stern layer, which helps to shield the electrostatic repulsion between them. researchgate.net The effectiveness of a counterion in reducing repulsion and lowering the CMC often depends on its size and hydrophobicity. core.ac.ukacs.org For instance, bulkier counterions can be more effective at screening headgroup repulsion than smaller ions like Na+. core.ac.uk The degree of counterion binding is an important parameter, representing the fraction of counterions associated with the micelle to counterbalance the headgroup charges. researchgate.net Studies on related anionic surfactants have shown that the nature of the counterion significantly impacts micelle size, CMC, and even the pH at the micelle-water interface. researchgate.netcore.ac.ukresearchgate.net

The process of micellization is governed by fundamental thermodynamic principles. The spontaneity of the process is indicated by a negative Gibbs free energy of micellization (ΔG°mic). researchgate.net This free energy change is composed of both enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions.

For N-acyl amino acid surfactants, the enthalpy of micellization is notably dependent on temperature. researchgate.net Studies on the closely related sodium N-dodecanoyl-L-alaninate (C12-Ala) show that ΔH°mic is positive (endothermic) at lower temperatures (e.g., 288.15 K) and becomes negative (exothermic) at higher temperatures (e.g., above 308.15 K). researchgate.net This temperature at which the enthalpy change is zero is known as the transition temperature. core.ac.uk The initial endothermicity is often attributed to the energy required to break the structured water ("icebergs") surrounding the hydrophobic tails, while the process becomes exothermic as other favorable interactions, such as van der Waals forces within the micelle core, begin to dominate. nih.gov The primary driving force for micellization is a large, positive entropy change (ΔS°mic), resulting from the release of ordered water molecules from the hydrocarbon chains into the bulk solution. researchgate.net

The enthalpy of solution (ΔHsol), which is related to the energy change when the solid surfactant dissolves to form a saturated solution at the Krafft temperature, is also an important parameter. For N-hexadecanoyl-L-alanine (C16-Ala), the enthalpy of solution is endothermic. nih.gov The thermodynamic parameters for N-acyl-L-alanine surfactants are influenced by the size and hydrophobicity of the amino acid residue. researchgate.netnih.gov

Table 1: Thermodynamic Parameters of Micellization for Sodium N-Dodecanoyl-L-alaninate (C12-Ala) at Different Temperatures Data extracted from isothermal titration calorimetry studies on a related N-acyl amino acid surfactant to illustrate typical thermodynamic behavior. researchgate.net

| Temperature (K) | CMC (mM) | ΔH°mic (kJ/mol) |

| 288.15 | 22.1 | 1.8 |

| 298.15 | 22.6 | 0 |

| 308.15 | 23.3 | -1.5 |

This compound can form mixed micelles when combined with other surfactants. This co-assembly can lead to synergistic effects, resulting in properties that are different from, and often superior to, those of the individual components. The study of mixed systems of the sodium salts of N-tetradecanoyl alanine and N-tetradecanoyl phenylalanine showed that the micellization parameters and micellar growth are dependent on the composition of the surfactant mixture. acs.org

In mixed micellar systems, the interaction between the different surfactant molecules can be quantified by an interaction parameter (β), calculated using regular solution theory. A negative β value indicates synergistic interaction (attraction) between the components, leading to a lower mixed CMC than would be expected from ideal mixing. A β value close to zero suggests ideal mixing, while a positive value indicates antagonistic interaction (repulsion). For mixed micelles of N-dodecanoyl-L-alanine (SDLAla) and the achiral surfactant N-dodecanoyl-2-methylalanine (SD2MeAla), the interaction parameter β was found to be close to zero (-0.1 ± 0.2), indicating that the two surfactants mix nearly ideally within the micelle. scielo.br

Table 2: Mixed Micelle Properties of N-Dodecanoyl-L-alanine (SDLAla) with Achiral Surfactants Data from a study on a related C12-alanine surfactant, demonstrating the principles of mixed micelle formation. scielo.br

| Mixed System | Interaction Parameter (β) | Observation |

| SDLAla / SD2MeAla | -0.1 ± 0.2 | Near-ideal mixing in micelles. |

| SDLAla / SDGly | -0.3 ± 0.4 | Slight synergistic interaction. |

Organogel and Hydrogel Formation Mechanisms

Beyond forming micelles, N-acyl-L-alanine derivatives are potent low-molecular-weight gelators (LMWGs), capable of forming both organogels (in organic solvents) and hydrogels (in water). mdpi.com This gelation arises from the self-assembly of the molecules into three-dimensional self-assembled fibrillar networks (SAFINs). researchgate.net These fibers entangle and cross-link, immobilizing the solvent within the network through surface tension and capillary forces. nih.gov

The primary driving force for the formation of these fibrillar structures is intermolecular hydrogen bonding, particularly involving the amide (N-H···O=C) and carboxylic acid (O-H···O=C) groups. researchgate.netnih.gov These interactions promote a one-dimensional growth pattern, leading to the formation of long, high-aspect-ratio fibers. nih.gov Studies on N-lauroyl-L-alanine (a C12 analogue) show it effectively gels both aliphatic and aromatic hydrocarbons, forming distinct fiber morphologies in different solvents. wikipedia.org The introduction of water can be crucial for the gelation of some organic solvents by related amphiphiles, where water molecules mediate intermolecular hydrogen bonds between the gelator molecules, strengthening the network. nih.gov

The formation of a gel is a kinetic process that involves the transition from a solution of monomers to a structured fibrillar network. The kinetics of this self-assembly can be monitored using techniques such as turbidity measurements (absorbance), which track the formation of large aggregates over time. mdpi.com The process typically follows a sigmoidal curve, characterized by a lag phase, a growth phase, and a plateau phase.

The lag phase corresponds to the initial formation of primary nuclei. scielo.br This is followed by a rapid growth phase where these nuclei elongate into fibers. Finally, the process reaches a plateau as the concentration of available monomers decreases. Studies on related systems, like N-lauroyl-L-alanine, have shown that the kinetics of gel formation are highly dependent on the solvent, with gelation being faster in n-heptane compared to toluene. wikipedia.org Factors such as temperature, concentration, and the application of external stimuli like sonication can significantly influence the kinetics by affecting solubility and promoting the formation of numerous nucleation sites, which favors the rapid organization into nanofibers. scirp.org

The kinetics of phase transformations, including the formation of fibrillar gel networks from a solution, can often be described by nucleation and growth models. One of the most common models is the Avrami theory, which describes the fraction of material transformed as a function of time. researchgate.net The theory was originally developed for crystallization in materials but has been applied to various nucleation-dependent processes, including the gelation of some organogelators. researchgate.netresearchgate.net

The Avrami equation is given by: ln[1 − X(t)] = −ktⁿ

Here, X(t) is the fraction of transformed material at time t, k is a rate constant that depends on nucleation and growth rates, and n is the Avrami exponent. The exponent 'n' provides insight into the dimensionality of the growth and the nature of the nucleation (e.g., instantaneous or sporadic). researchgate.net For example, an Avrami exponent of around 2.4 has been observed in some polymer crystallization processes, indicating specific nucleation and growth geometries. While direct application to this compound is not extensively documented, the Avrami model has been noted as applicable for analyzing the gelation kinetics of systems involving other self-assembling fibers, demonstrating its relevance for quantifying the fractal dimensions and branching of gel networks. researchgate.netresearchgate.net

Morphological Analysis of Aggregates (e.g., Fibrous, Spherulitic)

The self-assembly of this compound in aqueous solutions leads to the formation of various aggregate morphologies, which are highly sensitive to environmental conditions such as pH. bohrium.com Transmission Electron Microscopy (TEM) studies have revealed a distinct morphological transition dependent on the pH of the medium. bohrium.com

Under alkaline to slightly acidic conditions (pH 4.0–6.1), this compound molecules typically assemble into spherical micelle-like structures. bohrium.com In this state, the deprotonated carboxyl groups generate electrostatic repulsion, which favors the formation of smaller, isotropic aggregates. bohrium.com However, as the pH decreases below 6.1, a significant morphological change occurs, leading to the formation of larger, anisotropic, rod-like or fibrous assemblies. bohrium.com This transition is attributed to changes in the molecule's solubility and a reduction in electrostatic repulsion, allowing for more ordered packing. bohrium.com While direct observations of spherulitic structures for this compound are less commonly reported, such higher-order aggregates, which are composed of radially arranged fibrillar crystals, are known to form in the crystalline state of similar self-assembling molecules like cholesterol-based oligomers. mdpi.com

| Morphology | Governing Conditions | Structural Characteristics | Primary Reference |

|---|---|---|---|

| Spherical Micelles | pH > 6.1 (Alkaline/Slightly Acidic) | Small, isotropic aggregates. Formed due to electrostatic repulsion of deprotonated headgroups. | bohrium.com |

| Rod-like / Fibrous | pH < 6.1 (Acidic) | Larger, anisotropic assemblies. Formation is driven by reduced electrostatic repulsion and enhanced intermolecular interactions. | bohrium.com |

Interactions in Solid States and Chiral Discrimination

In the solid state and in condensed monolayers, the chirality of the alanine headgroup plays a critical role in dictating the molecular packing and intermolecular interactions. This phenomenon, known as chiral discrimination, is evident when comparing the behavior of the pure L-enantiomer with its D-enantiomer or a racemic mixture.

Studies of monolayers at the air/water interface show that a racemic mixture of N-tetradecanoyl-D-alanine and this compound occupies a more expanded state at a given temperature compared to either of the pure enantiomers. capes.gov.br This suggests that the interactions between molecules of the same chirality (homochiral interactions, L-L or D-D) are stronger and more favorable for packing than the interactions between different enantiomers (heterochiral interactions, L-D). capes.gov.br The phase diagram of these binary mixtures exhibits a positive azeotropy, confirming that heterochiral interactions are weaker. capes.gov.br

Further evidence from studies on analogous N-acyl amino acids shows that this chiral discrimination can lead to different crystal lattice structures in the solid state. core.ac.ukresearchgate.net Pure enantiomers often form oblique monolayer lattice structures, whereas racemic mixtures can form different, nonchiral rectangular lattices due to the dominant heterochiral interactions. researchgate.net The strength of these interactions is also influenced by other factors, such as the size of the counterion in the salt form of the surfactant. core.ac.uk For N-hexadecanoyl amino acids, it was found that with larger counterions, the L-L interaction in the solid state becomes superior to the D-L interaction for alanine and valine systems. core.ac.uk

Role of Non-Covalent Interactions in Molecular Packing

The self-assembly and molecular packing of this compound are governed by a delicate balance of several non-covalent interactions. These weak forces collectively determine the formation and stability of the supramolecular architectures.

Hydrophobic Interactions : The primary driving force for aggregation in aqueous media is the hydrophobic effect. researchgate.netresearchgate.net The long, nonpolar N-tetradecanoyl alkyl chain seeks to minimize its contact with water, leading the molecules to self-assemble. researchgate.netresearchgate.net

Hydrogen Bonding : This is a critical directional force responsible for the specific ordering within the aggregates. core.ac.ukcore.ac.uk Intermolecular hydrogen bonds form between the amide groups (N-H···O=C) of adjacent molecules. core.ac.ukcore.ac.uk Furthermore, the carboxylic acid headgroups can participate in hydrogen bonding, either with other headgroups or with water molecules, a process that is highly dependent on pH and can be mediated by water. acs.orgacs.org The combination of peptide-peptide hydrogen bonding and steric hindrance from the amino acid residue is a dominant factor in the chiral effects observed in the solid state. core.ac.uk

Van der Waals Forces : These interactions occur between the alkyl chains, contributing to the stability of the packed hydrophobic core of the aggregates. researchgate.net

Electrostatic Interactions : At pH values above the pKa of the carboxylic acid, the headgroup is deprotonated, creating a negative charge. bohrium.com The resulting electrostatic repulsion between headgroups influences the morphology of the aggregates, favoring the formation of smaller, spherical micelles to maximize the distance between charges. bohrium.com

| Interaction Type | Description | Role in Self-Assembly | Primary References |

|---|---|---|---|

| Hydrophobic Interactions | Tendency of the nonpolar tetradecanoyl chains to aggregate and avoid contact with water. | The main driving force for the initial formation of aggregates in aqueous solutions. | researchgate.netresearchgate.net |

| Hydrogen Bonding | Directional interaction between N-H and C=O groups of the amide linkage and the carboxylic acid headgroups. | Provides structural stability and directionality to the molecular packing, crucial for forming ordered structures like fibers and for chiral discrimination. | core.ac.ukcore.ac.ukacs.org |

| Electrostatic Interactions | Repulsive forces between negatively charged carboxylate headgroups at higher pH. | Modulates the size and morphology of aggregates, favoring smaller, spherical structures at high pH. | bohrium.com |

| Van der Waals Forces | Weak, non-directional forces between the closely packed alkyl chains. | Contribute to the cohesive energy and stability of the hydrophobic core of the aggregates. | researchgate.net |

Amphiphilic Characteristics and Interfacial Phenomena

This compound is classified as an anionic amino acid-based surfactant. bohrium.comcore.ac.uk Its structure comprises a hydrophilic (water-loving) headgroup, consisting of the L-alanine residue with its terminal carboxylic acid, and a long hydrophobic (water-fearing) tail, the tetradecanoyl (myristoyl) C14 alkyl chain. This dual nature, or amphiphilicity, dictates its behavior in aqueous solutions and at interfaces.

In bulk aqueous solution, once the concentration exceeds a certain threshold (the critical micelle concentration or CMC), these molecules spontaneously self-assemble into aggregates like micelles to sequester their hydrophobic tails from the water. researchgate.net The specific type of aggregate formed, such as spherical micelles or vesicles, can be influenced by subtle changes in the headgroup structure and the pH of the system. bohrium.comiitkgp.ac.in

At interfaces, such as the air-water interface, this compound molecules arrange themselves into monomolecular layers (monolayers). capes.gov.br The hydrophilic headgroups orient towards the aqueous phase, while the hydrophobic tails point away towards the air. The study of these monolayers, often through surface pressure-area isotherm measurements, provides significant insight into the intermolecular forces and packing behavior of the molecules in a two-dimensional state. capes.gov.br These studies have been instrumental in revealing the effects of chiral discrimination on molecular interactions. capes.gov.br

Molecular Dynamics of Self-Assembled Systems

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the self-assembly processes of amphiphilic molecules like this compound at the atomic level. cuny.edu These simulations can model the time-evolution of a system of molecules, providing detailed insights into the thermodynamic and kinetic aspects of aggregation that can be difficult to characterize experimentally. cuny.edursc.org

By simulating the interactions between the surfactant molecules and the surrounding solvent, MD studies can elucidate the specific roles of different non-covalent forces, such as electrostatics and van der Waals interactions, in driving the assembly process. cuny.edu For related peptide-based systems, MD simulations have been successfully used to model the formation of complex hierarchical structures, such as helical nanotubes, from individual molecular building blocks. nih.govmdpi.com These computational approaches allow researchers to visualize the step-by-step process of aggregation, from disordered monomers to ordered supramolecular structures, and to calculate the free energy landscapes associated with these transitions. rsc.org Such studies provide a molecular-level understanding of how factors like chirality and solvent conditions influence the final morphology of the self-assembled system. nih.gov

Biochemical Interactions and Biological Activities of N Tetradecanoyl L Alanine

Enzymatic Interactions and Substrate Specificity

The enzymatic processing of N-acylated amino acids is a key aspect of their metabolism and biological function. Enzymes such as aminoacylases and amidohydrolases are responsible for the hydrolysis of the amide bond in these molecules.

Characterization of Aminoacylase(s)/Amidohydrolase(s) Substrates

Aminoacylases (EC 3.5.1.14) are a class of hydrolases that catalyze the cleavage of N-acyl-L-amino acids to yield a carboxylate and an L-amino acid. wikipedia.org These enzymes are known to be substrate-specific. For instance, some aminoacylases show a preference for N-acyl derivatives of certain amino acids over others. While specific studies characterizing the interaction of N-Tetradecanoyl-L-alanine with a broad range of aminoacylases are not extensively detailed in the provided results, the general mechanism of these enzymes involves the hydrolysis of the amide bond. wikipedia.orguni-duesseldorf.de

Amidohydrolases are a broader category of enzymes that act on carbon-nitrogen bonds in linear amides. wikipedia.orgmdpi.com N-acetylmuramoyl-L-alanine amidase (EC 3.5.1.28) is a specific type of amidohydrolase that cleaves the bond between N-acetylmuramoyl residues and L-amino acids in bacterial cell wall glycopeptides. wikipedia.orgqmul.ac.ukuniprot.org While its primary substrates are components of peptidoglycan, the study of such enzymes provides a framework for understanding how amide bonds in molecules like this compound might be recognized and cleaved by specific hydrolases. The substrate specificity of these enzymes can be quite narrow, as seen with the human serum N-acetylmuramoyl-L-alanine amidase, which shows a marked preference for the muramoyl tripeptide from certain bacteria. nih.gov

Protein Acylation and Biological Significance

The attachment of fatty acids to proteins, known as acylation, is a crucial post-translational modification that can significantly alter a protein's function, localization, and stability. scirp.org The tetradecanoyl group, also known as myristoyl group, is a 14-carbon saturated fatty acid that participates in such modifications. scirp.org

Identification of N-Tetradecanoyl Group as a Protein Modulator (e.g., Protein Kinase Subunit)

A significant finding in the field of protein acylation was the identification of an N-tetradecanoyl group as the NH2-terminal blocking group of the catalytic subunit of cyclic AMP-dependent protein kinase from bovine cardiac muscle. nih.gov This modification involves the attachment of tetradecanoic acid (myristic acid) via an amide linkage to the N-terminal glycine (B1666218) residue of the protein. scirp.orgnih.gov This process, known as N-myristoylation, is catalyzed by N-myristoyltransferases (NMTs) and typically occurs co-translationally. nih.govresearchgate.net

Functional Implications of Protein N-Tetradecanoylation

Protein N-tetradecanoylation, or myristoylation, has profound functional consequences for the modified proteins. This lipid modification increases the hydrophobicity of the protein, facilitating its association with cellular membranes and modulating its trafficking, stability, and sorting. scirp.orgnih.gov For instance, the myristoylation of receptor-associated kinases is crucial for their membrane localization. scirp.org

Furthermore, N-myristoylation plays a significant role in intracellular signal transduction pathways. nih.gov The modification can regulate protein-protein interactions, thereby influencing signaling cascades within the cell. nih.govhmdb.ca The diverse N-terminal amino acid sequences of myristoylated proteins suggest a wide range of regulatory functions and targeting to different membrane locations. nih.gov

Cellular Responses and Biological Assays

The biological activities of acylated amino acids extend to their effects on various cell types, including microorganisms.

Antimicrobial Effects and Resistance Mechanisms

Long-chain N-acyl amino acids have been identified as having antibacterial properties. asm.org For example, N-tetradecanoyl derivatives of tyrosine, phenylalanine, and tryptophan have shown antibacterial activity. asm.org The antimicrobial activity of such compounds is often linked to their ability to interact with and disrupt bacterial membranes. researchgate.net The amphipathic nature of these molecules, with a hydrophobic acyl chain and a hydrophilic amino acid headgroup, is crucial for this activity. researchgate.net

Modulation of Cell Viability and Growth Rates

Studies on L-alanine have shown it can protect against pro-inflammatory cytokine-induced apoptosis in a clonal rat pancreatic beta-cell line. nih.gov This protective effect is thought to be linked to the enhancement of intracellular antioxidant generation. nih.gov However, high concentrations of L-alanine have been observed to decrease the viability of certain cell types, such as human induced pluripotent stem cells (hiPSCs). medchemexpress.com For instance, the viability of hiPSCs and ehiPSCs (endoderm-derived hiPSCs) diminishes as the concentration of L-alanine increases. medchemexpress.com

The tetradecanoyl (myristoyl) group also plays a significant role. N-myristoylation, the attachment of a myristoyl group to the N-terminal glycine of proteins, is a crucial cellular process involved in proliferation, differentiation, and apoptosis. uni-heidelberg.denih.gov This lipid modification is catalyzed by N-myristoyltransferase (NMT) and is essential for the proper function of numerous proteins. nih.govnih.gov Increased expression and activity of NMT have been noted in various human tumors. uni-heidelberg.de

Potential Activity at Receptors (e.g., Cannabinoid Receptors, VR1 for analogues)

The structural analogues of this compound, particularly other N-acyl amino acids, have been investigated for their activity at various receptors.

Cannabinoid Receptors (CB1 and CB2): The endocannabinoid system, which includes the CB1 and CB2 receptors, is a key regulatory system in the brain. frontiersin.org N-arachidonoyl-L-alanine (NALA), an analogue of this compound, has been identified in bovine brain and is suggested to have potential activity at cannabinoid receptors, although this has not been fully characterized. caymanchem.com The interaction of molecules with cannabinoid receptors can influence a variety of physiological processes, including pain and inflammation. mdpi.com The activation of CB1 receptors, for example, can lead to the modulation of neurotransmitter release and ion channel activity. frontiersin.org

Vanilloid Receptor 1 (VR1/TRPV1): The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel involved in the detection of heat and pain. wikipedia.orgneuromics.com It is activated by various stimuli, including capsaicin, heat, and acidic conditions. wikipedia.orgneuromics.com Analogues of this compound, such as N-arachidonoyl-L-alanine (NALA), have been suggested to potentially interact with the VR1 receptor. caymanchem.com The activation of TRPV1 leads to a sensation of burning pain and is involved in the transmission and modulation of pain signals. wikipedia.org The study of TRPV1 antagonists is an active area of research for the development of new pain management therapies. mdpi.com

Immunomodulatory Aspects

The immunomodulatory effects of N-acyl amino acids are an emerging field of study. L-alanine itself has been shown to play a role in increasing immunity. medchemexpress.com Furthermore, the activation of certain receptors by related lipid molecules can modulate immune responses. For example, TRPV1 activation has been shown to modulate the release of inflammatory cytokines and chemokines. wikipedia.org

The process of N-myristoylation is also linked to immune function. It is essential for the regulation of immune responses and host defense against microbial and viral infections. nih.gov For instance, the myristoylation of certain proteins is critical for their role in signal transduction pathways that govern immune cell activation. nih.govresearchgate.net

While direct studies on the immunomodulatory effects of this compound are limited, the known functions of its constituent parts and related molecules suggest it could have a role in modulating the immune system. For example, some plant extracts with immunomodulatory properties have been found to contain various amino acids and fatty acids. researchgate.nettandfonline.com

Metabolic Pathways and Regulation Involving N Tetradecanoyl L Alanine

Biosynthetic Routes of Acyl Amino Acids in Biological Systems

The biosynthesis of NAAAs, including N-Tetradecanoyl-L-alanine, is a subject of ongoing research, with several pathways identified. The fundamental process involves the formation of an amide bond between a fatty acid and an amino acid. One of the primary proposed mechanisms is the direct condensation of an activated fatty acid, typically an acyl-Coenzyme A (acyl-CoA) derivative, with a free amino acid. mdpi.com

In the case of this compound, this would involve the reaction of Tetradecanoyl-CoA (the activated form of tetradecanoic acid, also known as myristic acid) with L-alanine. While specific enzymes for every NAAA are not yet fully characterized, some enzymes have been shown to catalyze this type of reaction for other NAAAs. For instance, glycine (B1666218) N-acyltransferase-like (GLYATL) enzymes are known to mediate the synthesis of N-acyl glycines from various acyl-CoAs and glycine. mdpi.com It is plausible that analogous, yet to be fully identified, transferases exist for L-alanine.

Another potential biosynthetic route, demonstrated for N-acyl ethanolamines, involves the hydrolysis of a larger phospholipid precursor, N-acyl-phosphatidylethanolamine (NAPE). nih.gov Whether a similar precursor exists for this compound is not currently known. The direct condensation of a free fatty acid with an amino acid is also a possible, though less understood, route. mdpi.com

Catabolism and Degradation Pathways

The degradation of N-acyl amino acids is primarily a hydrolytic process that cleaves the amide bond, releasing the constituent fatty acid and amino acid. For this compound, this reaction yields tetradecanoic acid and L-alanine.

Two key enzymes have been identified as major regulators of NAAA degradation:

Fatty Acid Amide Hydrolase (FAAH): This intracellular enzyme is well-known for degrading N-acyl ethanolamines like anandamide (B1667382). However, it also hydrolyzes other NAAAs, though its substrate specificity can be limited. nih.gov

Peptidase M20 Domain Containing 1 (PM20D1): This is a secreted, circulating enzyme that can function bidirectionally, catalyzing both the synthesis and hydrolysis of a broad range of NAAAs. nih.gov

The breakdown of this compound releases its components back into their respective metabolic pools. The liberated tetradecanoic acid can be activated to Tetradecanoyl-CoA and undergo β-oxidation for energy or be re-incorporated into other lipids. The L-alanine can be used for protein synthesis or enter central carbon metabolism.

Interactions with Amino Acid Metabolism

The synthesis and degradation of this compound directly intersect with the metabolism of its amino acid component, L-alanine.

L-alanine is transported across cell membranes by various amino acid transporters, such as members of the Solute Carrier (SLC) family, including SLC38A2 (also known as SNAT2) and LAT1 (L-type Amino Acid Transporter 1). mdpi.comaacrjournals.org These transporters are crucial for maintaining intracellular amino acid concentrations and for intercellular "cross-feeding," where one cell type releases a metabolite that is taken up and used by another. For example, in certain tumor microenvironments, pancreatic stellate cells have been shown to secrete alanine (B10760859), which is then taken up by cancer cells to fuel their metabolism. aacrjournals.org

The metabolism of this compound could theoretically influence these processes by affecting the intracellular concentration of L-alanine.

Synthesis: The synthesis of this compound consumes intracellular L-alanine, potentially reducing the free L-alanine pool available for other processes or for export.

Degradation: The hydrolysis of this compound would increase the intracellular concentration of L-alanine, which could then be utilized by the cell or transported out to affect neighboring cells.

While this functional link is biochemically plausible, direct experimental evidence demonstrating that this compound or its metabolism directly regulates L-alanine transporters or cross-feeding mechanisms is currently lacking.

The alanine-glucose cycle, or Cahill cycle, is a critical metabolic pathway that links muscle and liver. wikipedia.orgresearchgate.net During periods of fasting or intense exercise, muscle protein is broken down, and the amino groups are transferred to pyruvate (B1213749) (from glycolysis) to form alanine. creative-proteomics.com This alanine is released into the bloodstream, transported to the liver, and converted back to pyruvate. researchgate.net The pyruvate is then used for gluconeogenesis to produce glucose, which can be sent back to the muscles for energy. creative-proteomics.com This cycle serves to transport nitrogen from the muscle to the liver for disposal as urea (B33335) and to recycle the carbon skeletons for glucose production. wikipedia.org

The metabolism of this compound can be hypothesized to interplay with this cycle by influencing the availability of its precursors:

L-Alanine Pool: The synthesis of this compound in muscle tissue would divert L-alanine away from being exported to the liver, potentially reducing the flux through the alanine-glucose cycle. Conversely, its degradation would supplement the L-alanine pool.

Despite these logical connections, specific studies detailing a direct regulatory role of this compound on the alanine-glucose cycle have not been reported. The interplay remains a theoretical consequence of shared metabolic precursors.

Fatty acid combustion, or β-oxidation, is the primary process for cellular energy production from fats. For long-chain fatty acids like tetradecanoic acid to be oxidized, they must first be transported into the mitochondria. This transport is mediated by the carnitine shuttle system. The fatty acid is first activated to its acyl-CoA form (e.g., Tetradecanoyl-CoA) in the cytoplasm. It is then converted to an acylcarnitine (e.g., Tetradecanoylcarnitine) to cross the inner mitochondrial membrane, after which it is converted back to its acyl-CoA form for β-oxidation.

The synthesis of this compound represents a competing metabolic fate for Tetradecanoyl-CoA.

Competition for Substrate: The enzymatic synthesis of this compound from Tetradecanoyl-CoA and L-alanine reduces the amount of Tetradecanoyl-CoA available to be converted into Tetradecanoylcarnitine for mitochondrial transport and subsequent β-oxidation.

Metabolic Switching: This diversion of fatty acyl-CoAs away from catabolism and towards the synthesis of signaling lipids like NAAAs may represent a form of metabolic regulation, shifting the cell's resources from energy production to signaling pathways depending on physiological conditions.

Release of Substrate: Conversely, the degradation of this compound releases tetradecanoic acid, which can then be activated and enter the β-oxidation pathway, contributing to the acylcarnitine pool and energy production.

This relationship highlights how the synthesis and breakdown of this compound are integrated with cellular energy homeostasis and the regulation of fatty acid metabolism.

Enzymatic Regulation of this compound Levels

The cellular and circulating concentrations of this compound are tightly regulated by enzymes that control its synthesis and degradation. As members of the broader NAAA family, its levels are likely controlled by the same key enzymes that exhibit bidirectional activity.

| Enzyme | Location | Primary Function on NAAAs | Substrates for this compound Metabolism | Products of this compound Metabolism |

| PM20D1 | Secreted (extracellular/circulating) | Bidirectional: Catalyzes both synthesis and hydrolysis of a broad range of NAAAs. nih.gov | Synthesis: Tetradecanoic acid + L-alanineHydrolysis: this compound | Synthesis: this compoundHydrolysis: Tetradecanoic acid + L-alanine |

| FAAH | Intracellular (membrane-associated) | Primarily hydrolysis of NAAAs, though with a more restricted substrate scope than PM20D1. Some synthetic activity has also been reported. nih.gov | Hydrolysis: this compound | Hydrolysis: Tetradecanoic acid + L-alanine |

The balance between the synthetic and hydrolytic activities of these enzymes determines the steady-state level of this compound, allowing it to function as a signaling molecule whose concentration can be rapidly adjusted in response to physiological stimuli. The distinct locations of PM20D1 (extracellular) and FAAH (intracellular) suggest a division of labor in regulating different pools of NAAAs. nih.gov

Metabolomic Profiling and Pathway Elucidation of this compound

Metabolomic profiling serves as a powerful tool to identify and quantify the small-molecule chemical end-products of metabolism, providing a functional readout of the physiological state of a cell or organism. In the context of this compound, metabolomics enables the elucidation of its metabolic pathways, including its synthesis, degradation, and interaction with other metabolic networks. While specific metabolomic studies exclusively focused on this compound are not extensively documented in publicly available research, the principles of its analysis can be inferred from studies on the broader class of N-acyl amino acids (NAAAs). nih.gov

The biosynthesis of NAAAs is thought to occur through several potential pathways. One major route involves the direct condensation of a fatty acid with an amino acid. nih.gov This reaction can be catalyzed by enzymes such as PM20D1 (Peptidase M20 Domain Containing 1), a secreted enzyme that functions as a bidirectional N-acyl amino acid synthase and hydrolase. elifesciences.orguniprot.orguniprot.org Another potential pathway for the formation of some NAAAs involves the oxidative metabolism of N-acyl-ethanolamines. nih.gov

Conversely, the degradation of NAAAs is primarily carried out by hydrolases. Fatty Acid Amide Hydrolase (FAAH) is a key intracellular enzyme that catalyzes the hydrolysis of a range of NAAAs back to their constituent fatty acid and amino acid. nih.govelifesciences.org Other hydrolases, such as aminoacylases, may also be involved in the breakdown of N-acyl amino acids. cymitquimica.comwikipedia.orgfrontiersin.org The balance between the synthetic and degradative pathways dictates the endogenous levels of these molecules. frontiersin.org

A hypothetical metabolic network for this compound is presented below, based on the known metabolism of other N-acyl amino acids.

| Metabolic Process | Precursors/Substrates | Enzymes (Hypothetical/Known for NAAAs) | Products |

| Biosynthesis | Myristic acid (or Myristoyl-CoA), L-alanine | N-acyl amino acid synthases (e.g., PM20D1) | This compound, H2O (or CoA) |

| Degradation | This compound, H2O | N-acyl amino acid hydrolases (e.g., FAAH, Aminoacylase) | Myristic acid, L-alanine |

| Acyl Chain Modification | This compound | Cytochrome P450 enzymes (e.g., CYP4F2 for other NAAAs) nih.gov | Hydroxylated this compound derivatives |

This table is illustrative and based on the general metabolism of N-acyl amino acids. The specific enzymes and pathways for this compound require empirical validation.

Spatial and Temporal Heterogeneity in Metabolism

The metabolism of molecules within a biological system is rarely uniform; it often exhibits significant spatial and temporal heterogeneity. This means that the rates of synthesis and degradation of a compound like this compound can vary between different tissues, cell types, and even subcellular compartments, and can also fluctuate over time in response to various stimuli such as circadian rhythms or feeding status.

Spatial Heterogeneity: